molecular formula C5H7ClN4O B2474077 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 400878-07-1

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2474077
CAS No.: 400878-07-1
M. Wt: 174.59
InChI Key: PPLCIHVXGDFWGU-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 400878-07-1) is an advanced chemical intermediate primarily recognized for its role in pharmaceutical research and development. As a member of the pyrazole-carbohydrazide family, this compound features a chlorinated pyrazole core directly linked to a reactive carbohydrazide functional group, making it a versatile scaffold for the synthesis of diverse heterocyclic compounds . The pyrazole-carbohydrazide structure is a significant pharmacophore, a key molecular feature responsible for a compound's biological activity . Scientific literature indicates that pyrazole derivatives containing the carbohydrazide moiety demonstrate a wide spectrum of potential biological activities, which may include antidepressant, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties . Furthermore, specific pyrazole-5-carbohydrazide derivatives have been investigated for their role as potent growth inhibitors of certain cancer cell lines, functioning by inducing apoptosis, or programmed cell death . Researchers utilize this compound as a critical precursor in medicinal chemistry to develop novel therapeutic agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. All sales are final, and researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCIHVXGDFWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical and agrochemical applications. The chloro and carbohydrazide groups enhance its reactivity, making it suitable for diverse chemical reactions, including nucleophilic substitutions and cyclizations.

Biological Research

Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of drug development. It has shown promise in inhibiting specific enzymes involved in inflammatory and cancer pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory responses .

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A case study highlighted its efficacy against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Medicinal Applications

Anti-inflammatory and Antimicrobial Effects
The compound has been explored for its anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Additionally, it exhibits antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics .

Industrial Applications

Agrochemical Development
In the industrial sector, this compound is utilized in the synthesis of agrochemicals. Its ability to serve as an intermediate in chemical processes makes it valuable for producing pesticides and herbicides.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on NCI-H460 lung cancer cells, revealing an IC50 value of 0.39 µM, indicating potent antitumor activity. This suggests that derivatives of this compound could be developed into effective anticancer agents .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of this compound, demonstrating its capacity to inhibit COX enzymes effectively. This property highlights its potential for developing drugs aimed at treating inflammatory diseases .

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundNCI-H4600.39Induction of apoptosis
Similar DerivativeMCF70.01Inhibition of Aurora-A kinase
Ethyl DerivativeA54926Induction of apoptosis

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or target protein being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

  • 3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide (QY-5157): A positional isomer where the chlorine and carbohydrazide groups are swapped (positions 3 and 4).
  • 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (QW-6416) :
    Replaces the carbohydrazide with a nitrile (-CN) group. The nitrile’s electron-withdrawing nature reduces nucleophilicity compared to the hydrazide, limiting utility in condensation reactions .

Functional Group Comparisons

Carbohydrazide vs. Carboxylic Acid/Ester Derivatives
  • 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 84547-83-1): The carboxylic acid (-COOH) group increases acidity (pKa ~3–4) and water solubility compared to the carbohydrazide.
  • Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): A carboxylate ester derivative with a quinoline substituent. The ester group (-COOCH₃) improves lipophilicity, favoring membrane permeability in drug design, but lacks the hydrazide’s capacity for Schiff base formation .
Carbohydrazide vs. Aldehyde Derivatives
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde :
    The aldehyde (-CHO) group is highly reactive, enabling rapid nucleophilic additions. However, it is less stable than carbohydrazides, which are more versatile in forming stable hydrazones for coordination chemistry .

Antipyretic and Anti-inflammatory Activities

  • N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines (3): Pyrazole amines exhibit notable antipyretic and anti-inflammatory activities. The carbohydrazide group in 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide may enhance hydrogen-bonding interactions with target enzymes (e.g., cyclooxygenase), though direct activity data are pending .

Antibacterial Potential

  • (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide: A triazole-carbohydrazide hybrid demonstrated antibacterial activity via molecular docking studies (AutoDock). The pyrazole-carbohydrazide scaffold may similarly target bacterial DNA gyrase, though structural differences (e.g., triazole vs. pyrazole) affect binding affinity .

Computational Design

Density Functional Theory (DFT) studies on related carbohydrazides (e.g., HOMO-LUMO energy gaps ~4.5 eV) suggest moderate chemical reactivity, suitable for further functionalization .

Comparative Data Table

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C4), CH₃ (C1), -CONHNH₂ (C5) 174.59 Hydrazone synthesis, drug intermediates
3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide Cl (C3), -CONHNH₂ (C4) 174.59 Structural isomer; altered reactivity
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid -COOH (C5) 160.58 Metal chelation, higher acidity
5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile -CN (C4) 141.58 Lipophilic intermediates
Methyl 1-(7-chloroquinolin-4-yl)-pyrazole-3-carboxylate -COOCH₃, quinoline substituent ~380.00 Antimalarial candidates

Biological Activity

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 1-position, along with a carbohydrazide functional group. Its chemical formula is C5H7ClN4OC_5H_7ClN_4O.

Compound Name Structural Features Biological Activity
This compoundChloro at position 4; methyl at position 1Antioxidant, antitumor

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors that are crucial in cancer cell proliferation and survival. The presence of the carbohydrazide moiety enhances its interactions with cellular proteins and nucleic acids, leading to significant biological effects such as apoptosis induction and cell cycle arrest in cancer cells .

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and SF-268 (brain cancer).
  • Inhibitory Concentrations :
    • IC50 values for A549 cells were reported around 26 µM, indicating moderate potency .
    • The compound showed significant growth inhibition in MCF7 cells with GI50 values as low as 3.79 µM .

In one notable study, derivatives of pyrazole compounds demonstrated the ability to induce apoptosis in A549 lung cancer cells through mechanisms involving mitochondrial dysfunction .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating moderate bactericidal effects. The insertion of specific substituents in the pyrazole ring has been correlated with enhanced antimicrobial efficacy .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on A549 cell lines.
    • Results indicated that this compound induced significant apoptosis, with associated alterations in cell cycle progression .
  • Antimicrobial Efficacy Assessment :
    • A series of experiments were conducted to assess the antibacterial properties against Escherichia coli and Staphylococcus aureus.
    • The compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Q & A

Q. Table 1: Key Reaction Conditions

Reagent/ConditionRoleExample Application
POCl₃, 120°CCyclizing agentFormation of pyrazole core
DMF/POCl₃ (Vilsmeier)Formylation agentAldehyde intermediate

Basic: How is the structural characterization of this compound performed?

Answer:
Characterization combines spectral and crystallographic methods:

  • Spectral Analysis :
    • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups.
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon backbone .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For example, C–Cl bonds typically measure ~1.72 Å .

Advanced: How can contradictory spectral and crystallographic data be resolved?

Answer:
Contradictions often arise from dynamic vs. static structural features:

Dynamic Effects : Solution-state NMR may show averaged signals due to tautomerism, while X-ray data reflect static crystal packing. Use variable-temperature NMR to detect tautomeric shifts .

Software Refinement : In SHELXL, apply restraints for disordered atoms or use twin refinement for twinned crystals. For example, thermal parameters (B-factors) > 5 Ų may indicate disorder .

Q. Table 2: Data Discrepancy Resolution

TechniqueLimitationMitigation Strategy
NMRTautomerismVT-NMR, DFT calculations
X-rayCrystal disorderSHELXL restraints

Advanced: What methodologies optimize yield in cyclization reactions?

Answer:
Key factors include:

  • Reagent Stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
  • Catalysis : Adding catalytic iodine (0.1 eq.) accelerates azide-alkyne cyclization in fused pyrazole systems .

Advanced: How is biological activity (e.g., anticonvulsant) evaluated?

Answer:
Pharmacological assays include:

Maximal Electroshock (MES) Test : Mice/rats subjected to 50 mA current; compounds reducing seizure duration ≥50% are considered active .

Subcutaneous Pentylenetetrazol (scPTZ) Test : Measures latency to clonic seizures. Dose-response curves (ED₅₀) quantify efficacy .

Q. Table 3: In Vivo Anticonvulsant Models

ModelEndpointThreshold for Activity
MESTonic hindlimb extension≥50% seizure reduction
scPTZClonic seizure latencyED₅₀ ≤ 100 mg/kg

Advanced: What computational tools predict synthetic feasibility?

Answer:

  • Retrosynthesis AI : Tools leverage databases like Reaxys to propose routes. For example, one-step synthesis from 4-chloro-3-methylpyrazole and cyclopropyl bromide via nucleophilic substitution .
  • DFT Calculations : Optimize transition states for key steps (e.g., Vilsmeier-Haack formylation) using Gaussian or ORCA .

Advanced: How are steric/electronic effects of substituents analyzed?

Answer:

  • Hammett Constants : Quantify electron-withdrawing/donating effects. For example, –Cl (σₚ = 0.23) vs. –CF₃ (σₚ = 0.54) impacts reaction rates .
  • X-ray Topology : Hirshfeld surfaces in CrystalExplorer reveal intermolecular interactions (e.g., C–H···O bonds) influenced by substituents .

Basic: What safety protocols apply during synthesis?

Answer:

  • Ventilation : Use fume hoods for POCl₃ (corrosive, releases HCl gas) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
  • Storage : Keep aldehydes desiccated at –20°C to prevent polymerization .

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